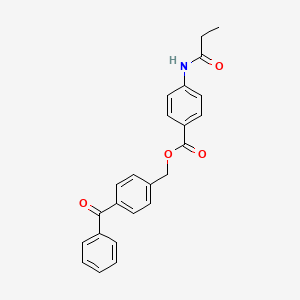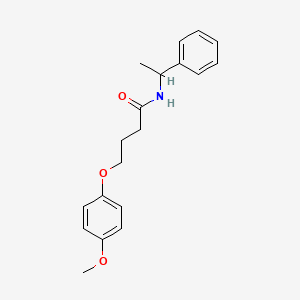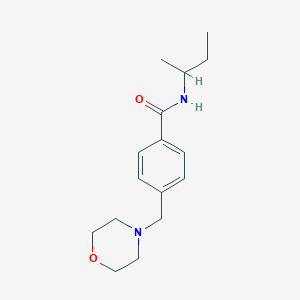![molecular formula C19H16N2O3S B5211916 3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211916.png)
3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione has a number of biochemical and physiological effects. These include reducing the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One advantage of using 3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione in lab experiments is its potential to inhibit the activity of enzymes involved in the inflammatory response. This may make it useful in studying the mechanisms of inflammation and developing new treatments for inflammatory diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione. One direction is to further investigate its mechanism of action and potential targets for therapeutic intervention. Another direction is to study its effects in animal models of disease, such as cancer and neurodegenerative disorders. Additionally, it may be useful to explore the potential for developing derivatives of this compound with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione involves the reaction of 3-phenylindole-2,3-dione with thioglycolic acid and propionic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Scientific Research Applications
3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
3-phenyl-1'-propanoylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-16(22)20-15-11-7-6-10-14(15)19(18(20)24)21(17(23)12-25-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNXLLMJSHCBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
methanone](/img/structure/B5211923.png)
![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)